(2-Bromooxazol-4-yl)methanol
Description
Significance of Oxazole (B20620) Derivatives in Contemporary Chemical Research
Oxazole and its derivatives are a critically important class of five-membered aromatic heterocycles, distinguished by the presence of both a nitrogen and an oxygen atom in the ring. researchgate.netbiosynth.com This structural arrangement confers unique physicochemical properties that make the oxazole scaffold a privileged structure in medicinal chemistry and materials science. researchgate.netlookchem.com The nitrogen and oxygen atoms act as sites for non-covalent interactions, such as hydrogen bonding, allowing oxazole-containing molecules to bind effectively with a wide array of biological targets like enzymes and receptors. researchgate.netbiosynth.comresearchgate.net
This capacity for specific biological interaction has led to the development of numerous oxazole derivatives with significant pharmacological activities. researchgate.net The versatility of the oxazole ring allows it to serve as a core component or a key pharmacophore in the design of novel therapeutic agents. researchgate.netresearchgate.net Researchers have successfully incorporated the oxazole moiety into compounds with antibacterial, anticancer, anti-inflammatory, and antiviral properties, highlighting its broad utility in drug discovery and development. lookchem.com
Role of Halogenated Heterocycles as Synthetic Intermediates and Pharmacophores
Heterocyclic compounds that incorporate one or more halogen atoms (F, Cl, Br, I) are known as halogenated heterocycles. These molecules play a dual role of immense importance in chemistry. Firstly, they are exceptionally useful synthetic intermediates. lookchem.com The presence of a halogen atom, such as the bromine in (2-Bromooxazol-4-yl)methanol, provides a reactive handle for a variety of chemical transformations. sci-hub.se Halogens can act as excellent leaving groups in nucleophilic substitution reactions and are key participants in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura reaction. lookchem.comsci-hub.se This reactivity allows chemists to use halogenated heterocycles as building blocks to construct more complex molecular architectures. rnfinity.com
Secondly, halogen atoms can function as critical components of a pharmacophore—the part of a molecule responsible for its biological activity. The strategic placement of a halogen can profoundly influence a drug candidate's properties by increasing its affinity for a biological target, enhancing membrane permeability, and improving metabolic stability, which can prolong its therapeutic effect. molbase.com Therefore, the halogenation of heterocyclic compounds is a widely used strategy in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic profiles of new drugs. molbase.com
Structural and Synthetic Context of this compound within Oxazole Chemistry
This compound, with the chemical formula C₄H₄BrNO₂, is a bifunctional molecule that combines the key features of both an oxazole derivative and a halogenated heterocycle. biosynth.com Its structure consists of an oxazole ring substituted at the C2 position with a bromine atom and at the C4 position with a hydroxymethyl group (-CH₂OH). This specific arrangement makes it a valuable and versatile building block in synthetic chemistry. biosynth.com
While a specific, published synthesis for this compound is not readily found, its preparation can be logically inferred from established modern synthetic methods for related compounds. A robust and general strategy for the synthesis of 2-bromo-4-substituted oxazoles has been developed, which involves the direct, regiocontrolled lithiation of a 4-substituted oxazole at the C2 position using a strong base like n-butyllithium (n-BuLi). sci-hub.se This is followed by quenching the resulting organolithium intermediate with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE), to install the bromine atom exclusively at the desired position. sci-hub.se This method has proven effective for various 4-alkyl-substituted oxazoles and represents a likely pathway to this compound, presumably starting from (oxazol-4-yl)methanol or a protected variant.
The utility of this compound lies in its identity as a synthetic intermediate. orgsyn.org The bromine atom at the C2 position is primed for cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. sci-hub.se Simultaneously, the hydroxymethyl group at the C4 position can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification or etherification reactions, providing a second site for molecular elaboration. This dual reactivity allows chemists to use the compound as a scaffold to generate libraries of more complex molecules for screening in drug discovery programs.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1092351-92-2 | biosynth.comlookchem.com |
| Molecular Formula | C₄H₄BrNO₂ | biosynth.com |
| Molecular Weight | 177.98 g/mol | biosynth.com |
| SMILES | C1=C(N=C(O1)Br)CO | biosynth.com |
| Predicted Density | 1.864±0.06 g/cm³ | |
| Predicted Boiling Point | 292.5±32.0 °C |
Table 2: Common Reactions of 2-Bromooxazole (B165757) Building Blocks
| Reaction Type | Description | Potential Products | Source(s) |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling with organoboron compounds (e.g., boronic acids). | 2-Aryl or 2-heteroaryl substituted oxazoles. | sci-hub.se |
| Nucleophilic Substitution | The bromine atom is replaced by various nucleophiles. | 2-Amino, 2-thio, or 2-azido substituted oxazoles. | |
| Oxidation of Side-Chain | The 4-(hydroxymethyl) group can be oxidized. | Oxazole-4-carbaldehyde or Oxazole-4-carboxylic acid. | |
| Reduction of Oxazole Ring | The oxazole ring can be reduced under specific conditions. | Dihydrooxazole derivatives. |
Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-1,3-oxazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO2/c5-4-6-3(1-7)2-8-4/h2,7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNKRZSMRQKJLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653319 | |
| Record name | (2-Bromo-1,3-oxazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092351-92-2 | |
| Record name | (2-Bromo-1,3-oxazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromooxazol 4 Yl Methanol and Its Derivatives
Regioselective Lithiation and Electrophilic Bromination Protocols
A prevalent and effective method for the synthesis of 2-bromooxazoles involves the regioselective lithiation of the oxazole (B20620) ring followed by quenching with an electrophilic bromine source. sci-hub.seresearchgate.netresearchgate.netresearchgate.net The C2 position of the oxazole ring is the most acidic proton, making it susceptible to deprotonation by strong bases like n-butyllithium (n-BuLi). sci-hub.se The resulting 2-lithiooxazole intermediate can then react with an electrophilic brominating agent to yield the desired 2-bromooxazole (B165757).
A common electrophilic bromine source used in these protocols is 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE). sci-hub.se This reagent is effective for the bromination of various substituted oxazoles. For instance, the direct lithiation of oxazole with n-BuLi followed by treatment with DBTFE provides 2-bromooxazole in good yield. sci-hub.se This methodology has been successfully extended to a range of alkyl- and aryl-substituted oxazoles, demonstrating its broad applicability. sci-hub.se
The choice of solvent and reaction conditions can be critical for achieving high regioselectivity. In some cases, the use of dimethylformamide (DMF) as a solvent and aging of the lithiated intermediate can favor the formation of the desired C4-substituted product through an equilibrium process involving an acyclic isonitrile enolate. orgsyn.org
| Substrate | Base | Brominating Agent | Product | Yield (%) | Reference |
| Oxazole | n-BuLi | DBTFE | 2-Bromooxazole | 74 | sci-hub.se |
| 4-Methyloxazole | n-BuLi | DBTFE | 2-Bromo-4-methyloxazole | 61 | sci-hub.se |
| 4-Ethyloxazole | n-BuLi | DBTFE | 2-Bromo-4-ethyloxazole | 98 | sci-hub.se |
| 5-(Thiophen-2-yl)oxazole | LHMDS | NBS | 4-Bromo-5-(thiophen-2-yl)oxazole | 87 | orgsyn.org |
Cycloaddition Strategies for Oxazole Ring Formation
Cycloaddition reactions offer an alternative and powerful approach to construct the oxazole ring system. nih.govrsc.org These methods often involve the reaction of a 1,3-dipole equivalent with a suitable dipolarophile. For instance, a [2+2+1] cycloaddition strategy has been developed for the synthesis of 2,4,5-trisubstituted oxazoles. nih.gov This particular method utilizes two aryl aldehydes and a nitrile in the presence of TMSOTf, where one aldehyde molecule acts as a carbanion equivalent. nih.gov
Another approach involves the gold-catalyzed intermolecular [3+2] cycloaddition of unsymmetrical internal alkynes with a robust N-nucleophilic 1,3-N,O-dipole equivalent. rsc.org This method provides highly regioselective access to 2,4,5-(hetero)aryl substituted oxazoles. While these cycloaddition strategies are powerful for constructing highly substituted oxazoles, their direct application to the synthesis of (2-bromooxazol-4-yl)methanol would require careful selection of starting materials to incorporate the necessary bromine and hydroxymethyl functionalities or their precursors.
Chemical Reactivity and Transformations of 2 Bromooxazol 4 Yl Methanol
Reactivity of the Bromine Moiety on the Oxazole (B20620) Ring
The C-Br bond at the electron-deficient 2-position of the oxazole ring is the primary site for reactions that form new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the bromo-substituent of (2-Bromooxazol-4-yl)methanol serves as an excellent electrophilic partner.
Suzuki-Miyaura Coupling: This reaction pairs the bromo-oxazole with an organoboron compound, typically a boronic acid or ester, to form a biaryl or vinyl-substituted oxazole. The reaction is catalyzed by a palladium(0) complex and requires a base. libretexts.org The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org These reactions generally proceed under mild conditions and tolerate a wide variety of functional groups. uwindsor.ca
Heck Reaction: The Heck reaction involves the coupling of the bromo-oxazole with an alkene to form a substituted alkene. wikipedia.org The catalytic cycle, similar to other palladium-catalyzed reactions, begins with the oxidative addition of the C-Br bond to a Pd(0) species. libretexts.org This is followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the final product. libretexts.org
Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling is employed. This reaction couples this compound with a terminal alkyne. numberanalytics.com It is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, and requires a copper(I) co-catalyst (e.g., CuI) and an amine base. organic-chemistry.orglibretexts.org The reaction can be performed under relatively mild conditions. organic-chemistry.org
| Reaction Type | Coupling Partner | Typical Catalyst/Base System | General Product |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂, RuPhos, Na₂CO₃ nih.gov | (2-Aryl/vinyl-oxazol-4-yl)methanol |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N mdpi.com | (2-Styryl-oxazol-4-yl)methanol |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI, Amine Base organic-chemistry.orglibretexts.org | (2-Alkynyl-oxazol-4-yl)methanol |
Aryl halides typically resist nucleophilic aromatic substitution (SNAr), but the presence of the electron-withdrawing oxazole ring can activate the C-Br bond for such reactions. libretexts.orgmasterorganicchemistry.com The mechanism involves the addition of a nucleophile to the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing nature of the heterocyclic ring. total-synthesis.com Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product. ncrdsip.com Strong nucleophiles, such as thiolates or the enolate of diethyl malonate, can displace the bromide. nih.gov For instance, the closely related ethyl 5-bromooxazole-4-carboxylate has been shown to react with the sodium enolate of diethyl malonate at 100 °C in DMF. nih.gov
The bromine atom can be removed and replaced with a hydrogen atom through reductive debromination. This can be achieved using various methods. Catalytic hydrogenation, often employing a palladium on carbon (Pd/C) catalyst with a hydrogen source like H₂ gas or a hydrogen donor like methanol, can effect the cleavage of the C-Br bond. googleapis.com Other methods include the use of reducing metals, such as zero-valent iron (ZVI), which can act as direct electron donors to facilitate debromination. magtech.com.cn Enzymatic reductive dehalogenation has also been documented as a biological strategy for this transformation. nih.gov
Transformations of the Primary Alcohol Functionality
The primary alcohol group (-CH₂OH) on this compound is amenable to a variety of classical transformations, including oxidation, esterification, and etherification, allowing for further functionalization of the molecule.
The primary alcohol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of reagent and reaction conditions. wikipedia.org
Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, milder, often anhydrous, oxidizing agents are required to prevent overoxidation to the carboxylic acid. wikipedia.org Reagents such as those used in Swern or Dess-Martin oxidations are effective. d-nb.info Another common method is the TEMPO-catalyzed oxidation, which uses a co-oxidant like sodium hypochlorite. d-nb.info These methods are designed to be selective for the formation of aldehydes from primary alcohols. rsc.org
Oxidation to Carboxylic Acid: Stronger oxidizing agents in aqueous media will typically convert the primary alcohol directly to a carboxylic acid. libretexts.org Reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone) are effective for this transformation. wikipedia.org For example, this compound can be oxidized to (2-Bromooxazol-4-yl)carboxylic acid in 68% yield using Jones reagent.
| Target Product | Reagent(s) | Typical Conditions | Yield |
|---|---|---|---|
| (2-Bromooxazol-4-yl)carbaldehyde | TEMPO, NaOCl | DCM/H₂O, 0-15 °C d-nb.info | High Selectivity d-nb.info |
| (2-Bromooxazol-4-yl)carboxylic acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone | 68% |
| (2-Bromooxazol-4-yl)carboxylic acid | Potassium Permanganate (KMnO₄) | Aqueous alkaline solution wikipedia.org | Efficient wikipedia.org |
Esterification: The hydroxyl group readily undergoes esterification when reacted with a carboxylic acid or its derivative. The most common method is the Fischer esterification, where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and water is typically removed to drive it towards the ester product. chemguide.co.uk Alternatively, reaction with more reactive acyl chlorides or acid anhydrides provides an irreversible route to the corresponding esters. chemguide.co.uk
Etherification: The formation of an ether from the primary alcohol can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. A chemoselective method for the etherification of benzylic alcohols using 2,4,6-trichloro-1,3,5-triazine (TCT) and an alcohol (methanol or ethanol) catalyzed by DMSO has also been reported, which could be applicable given the benzylic nature of the alcohol in the title compound. organic-chemistry.org
Derivatization for Protection and Activation
The hydroxyl group of this compound can be readily derivatized to protect it during subsequent reactions or to activate it for nucleophilic substitution.
Protection: Standard protecting groups for primary alcohols can be employed. For instance, silylation with reagents like tert-butyldimethylsilyl chloride (TBSCl) can be achieved to form the corresponding silyl (B83357) ether. This protection strategy is crucial when performing reactions that are incompatible with a free hydroxyl group, such as certain cross-coupling or oxidation reactions.
Activation: The hydroxyl group can be converted into a better leaving group to facilitate nucleophilic substitution. Common methods include tosylation or mesylation, which transform the alcohol into a sulfonate ester. This activation allows for the displacement of the resulting tosylate or mesylate group by a variety of nucleophiles.
Interconversion to Other Functional Groups (e.g., Amines, Thiols)
The bromine atom at the 2-position and the hydroxymethyl group at the 4-position are both amenable to interconversion into other important functional groups.
Conversion of the Bromine Atom: The bromine atom on the oxazole ring is susceptible to nucleophilic substitution, particularly under mild conditions. This reactivity is a cornerstone for introducing diverse functionalities. For example, reaction with thiols, such as 4-chlorothiophenol (B41493) in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH), leads to the formation of a thioether. Similarly, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes, can be employed to introduce alkynyl groups at the 2-position.
Conversion of the Hydroxymethyl Group: The primary alcohol at the 4-position can be oxidized to an aldehyde or a carboxylic acid. Oxidation to the carboxylic acid can be accomplished using strong oxidizing agents like Jones reagent (CrO₃/H₂SO₄).
The hydroxymethyl group can also be converted to an amine. This transformation typically involves a two-step sequence: activation of the alcohol (e.g., tosylation) followed by nucleophilic substitution with an amine or an azide, which can then be reduced to the primary amine.
The following table summarizes selected interconversion reactions of this compound:
Table 1: Interconversion Reactions of this compound| Starting Functional Group | Reagents and Conditions | Product Functional Group | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Bromo | 4-ClC₆H₄SH, p-TsOH, HFIP, 6 h | 2-Thioether | 76 | |
| 2-Bromo | Ethynylbenzene, Pd(PPh₃)₄, CuI, Et₃N, THF, 60°C, 12 h | 2-Alkynyl | 82-95 | |
| 4-Hydroxymethyl | CrO₃/H₂SO₄, acetone | 4-Carboxylic acid | 68 |
Oxazole Ring Transformations and Peripheral Functionalization
Beyond the manipulation of its existing functional groups, the oxazole ring of this compound and its derivatives can undergo more profound transformations and further functionalization.
Ring Expansion and Contraction Reactions
While specific examples of ring expansion or contraction starting directly from this compound are not extensively documented in the provided search results, the general principles of these reactions can be applied to oxazole systems. wikipedia.orgtminehan.cometsu.edu Ring expansion of heterocyclic systems can sometimes be achieved through rearrangements like the Tiffeneau-Demjanov or Wolff rearrangements under specific conditions. libretexts.org Conversely, ring contraction reactions, such as the Favorskii rearrangement, can reduce ring size. etsu.edulibretexts.org For oxazoles, such transformations would likely involve complex multi-step sequences initiated by functionalization of the ring or its substituents.
Introduction of Additional Substituents (e.g., Fluorination, Alkylation)
The introduction of new substituents onto the oxazole ring is a key strategy for modifying the properties of the molecule. While direct fluorination of the oxazole ring in this compound is not explicitly detailed, general methods for the fluorination of heterocyclic compounds could potentially be adapted.
Alkylation can be achieved through various methods. For instance, after lithiation of the oxazole ring, the resulting organolithium species can react with alkyl halides to introduce alkyl groups. The regioselectivity of such reactions is a critical consideration. sci-hub.se
C-H Activation and Direct Arylation/Alkenylation of the Oxazole Ring
Direct C-H activation has emerged as a powerful tool for the functionalization of heterocyclic rings, including oxazoles. beilstein-journals.org This approach avoids the pre-functionalization often required in traditional cross-coupling reactions.
Palladium-catalyzed direct arylation is a well-established method for forming C-C bonds at specific positions on the oxazole ring. beilstein-journals.orgorganic-chemistry.org The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, palladium-catalyzed C-5 arylation of oxazoles is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. organic-chemistry.org Copper-catalyzed direct arylation of azoles with aryl bromides has also been reported as an efficient method. nih.gov
These C-H activation strategies have been successfully applied to various oxazole derivatives to introduce aryl and heteroaryl groups, significantly expanding the chemical space accessible from simple oxazole precursors. rsc.orgnih.gov
The following table provides examples of direct arylation reactions on oxazole systems, illustrating the potential for functionalizing the core of this compound derivatives.
Table 2: Examples of Direct Arylation of Oxazole Derivatives| Oxazole Substrate | Arylating Agent | Catalyst System | Position of Arylation | Reference |
|---|---|---|---|---|
| Oxazoles | Aryl bromides, chlorides, iodides, triflates | Palladium with task-specific phosphine (B1218219) ligands | C-5 (polar solvents) or C-2 (nonpolar solvents) | organic-chemistry.org |
| Benzoxazoles | Aryl bromides | CuI/PPh₃ | C-2 | nih.gov |
| Ethyl oxazole-4-carboxylate | Iodo-, bromo-, chloro(hetero)aromatics | Palladium | C-2 and C-5 | organic-chemistry.org |
Advanced Spectroscopic Characterization Methodologies
Mass Spectrometry Techniques for Molecular Structure and Fragmentation Analysis (HRMS, LCMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of (2-Bromooxazol-4-yl)methanol with high precision. This allows for the calculation of its elemental formula (C₄H₄BrNO₂), confirming the presence and number of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.
Liquid Chromatography-Mass Spectrometry (LCMS): LCMS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to analyze the purity of a this compound sample and to obtain its mass spectrum.
Fragmentation Analysis: The electron ionization (EI) mass spectrum of oxazoles is often characterized by a strong molecular ion peak due to the stability of the aromatic ring. clockss.org The fragmentation of this compound would be expected to proceed through several predictable pathways. chemguide.co.uklibretexts.orgwikipedia.org
Loss of a bromine radical: Cleavage of the C-Br bond would result in a significant fragment ion.
Loss of the hydroxymethyl group: Fragmentation could involve the loss of a ·CH₂OH radical.
Ring cleavage: The oxazole (B20620) ring itself can fragment, typically through the loss of carbon monoxide (CO) or hydrogen cyanide (HCN), leading to characteristic lower mass ions. clockss.org
Table 2: Expected Key Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment | Notes |
|---|---|---|
| 177/179 | [C₄H₄BrNO₂]⁺ | Molecular ion peak, showing the 1:1 isotopic pattern of bromine. |
| 148/150 | [C₄H₃BrNO]⁺ | Loss of formaldehyde (B43269) (CH₂O) or H + H₂O. |
| 98 | [C₄H₄NO₂]⁺ | Loss of a bromine radical (·Br). |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations from the oxazole ring and the methylene (B1212753) group would appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations characteristic of the oxazole ring are expected in the 1500-1650 cm⁻¹ region. nist.gov A strong band corresponding to the C-O stretching of the primary alcohol would be observed in the 1000-1100 cm⁻¹ range. The C-Br stretch typically appears at lower wavenumbers, often in the 500-650 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations of the oxazole moiety would likely give rise to distinct signals in the Raman spectrum. While less commonly used for routine functional group identification compared to IR, it can be particularly useful for observing symmetric vibrations that are weak or absent in the IR spectrum.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. libretexts.org If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. This analysis would confirm the planarity of the oxazole ring and the relative orientation of the hydroxymethyl and bromo substituents. researchgate.netresearchgate.netnih.gov This method provides an unambiguous confirmation of the compound's constitution and conformation in the solid state.
Chromatographic and Electrophoretic Methods for Purity Assessment and Separation (HPLC, GC, CE)
Chromatographic and electrophoretic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts or starting materials.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds. mdpi.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be developed. The purity of the sample would be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks detected by a UV detector.
Gas Chromatography (GC): GC can be used for purity analysis if the compound is sufficiently volatile and thermally stable. The compound would be vaporized and passed through a column, and its retention time would be used for identification and quantification. The use of a mass spectrometer as a detector (GC-MS) would provide both separation and structural information simultaneously.
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates compounds based on their charge-to-size ratio in an electric field. While less common than HPLC for routine purity analysis of neutral small molecules, it can be a powerful alternative, offering high efficiency and requiring minimal sample volume.
Computational Chemistry and Molecular Modeling Studies of 2 Bromooxazol 4 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of (2-Bromooxazol-4-yl)methanol. irjweb.comirjweb.com DFT methods balance computational cost and accuracy, making them ideal for studying the geometries and electronic landscapes of medium-sized organic molecules. scispace.comresearchgate.net
A primary step in these studies is geometry optimization, where the molecule's lowest-energy three-dimensional structure is determined. From this optimized structure, a wealth of electronic data can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.com
Furthermore, the Molecular Electrostatic Potential (MEP) map can be calculated. The MEP visualizes the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms of the oxazole (B20620) ring and the hydroxyl oxygen, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton. These calculations are invaluable for predicting how the molecule will interact with other reagents.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Calculations are illustrative, based on typical values for similar heterocyclic compounds and performed at the B3LYP/6-31G(d) level of theory.
| Property | Calculated Value | Significance |
|---|---|---|
| EHOMO | -6.85 eV | Indicates electron-donating capability. |
| ELUMO | -1.20 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.65 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.75 D | Quantifies overall molecular polarity. |
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational chemistry is an indispensable tool for predicting spectroscopic properties, which aids in the interpretation of experimental data and structural elucidation. github.ioresearchgate.net Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used with DFT, allow for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govacs.org By calculating the magnetic shielding of each nucleus, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data is a robust method for confirming the proposed structure of this compound.
Conformational analysis is another critical area of study, focusing on the different spatial arrangements of atoms that arise from rotation around single bonds. nih.gov For this compound, the most significant conformational flexibility comes from the rotation of the hydroxymethyl (-CH₂OH) group around the C4-C(methanol) bond. researchgate.netresearchgate.net By performing a potential energy surface scan, where the energy of the molecule is calculated at incremental rotations around this bond, the most stable conformers (rotamers) can be identified as minima on the energy profile. This analysis reveals the preferred orientation of the hydroxyl group relative to the oxazole ring, which can influence the molecule's packing in a crystal lattice and its interaction with biological targets.
Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound Values are illustrative and represent typical shifts for such a structure.
| Atom/Group | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
|---|---|---|
| C2 (C-Br) | 145.0 | - |
| C4 | 150.2 | - |
| C5 | 115.8 | 7.85 (s) |
| -CH₂OH | 58.5 | 4.60 (d) |
| -CH₂OH | - | 5.40 (t) |
Molecular Dynamics Simulations for Understanding Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, providing insights into its interactions with its environment, such as a solvent or a biological macromolecule. youtube.com In a typical MD setup, the molecule is placed in a simulation box, often filled with explicit water molecules, and the system's evolution is tracked over time by solving Newton's equations of motion for every atom. github.ioaip.org
This approach allows for a detailed characterization of the non-covalent interactions that govern the molecule's behavior in solution. For this compound, several key interactions would be investigated:
Hydrogen Bonding: The hydroxymethyl group is a potent hydrogen bond donor (from the -OH proton) and acceptor (at the oxygen lone pair). MD simulations can quantify the strength, lifetime, and geometry of hydrogen bonds formed with surrounding water molecules. nih.gov
Halogen Bonding: The bromine atom at the C2 position can participate in halogen bonding, a directional interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base (e.g., the oxygen of a water molecule). mdpi.comresearchgate.net
π-Interactions: The aromatic oxazole ring can engage in π-stacking or other interactions with appropriate partners.
By analyzing the simulation trajectory, properties such as the radial distribution function can be calculated to describe the structure of the solvation shell around the molecule, revealing how water organizes itself in the vicinity of the hydrophilic hydroxyl group and the more hydrophobic bromo-oxazole core. nih.govosti.gov
Table 3: Primary Intermolecular Interactions for this compound in an Aqueous Environment
| Interaction Type | Group on this compound | Potential Partner (e.g., in Water) |
|---|---|---|
| Hydrogen Bond (Donor) | Hydroxyl (-OH) | Oxygen of H₂O |
| Hydrogen Bond (Acceptor) | Hydroxyl Oxygen, Oxazole Nitrogen/Oxygen | Hydrogen of H₂O |
| Halogen Bond | Bromine atom (C2-Br) | Oxygen of H₂O, Carbonyls, etc. acs.org |
| Dipole-Dipole | Entire molecule | Polar molecules (e.g., H₂O) |
Cheminformatics and QSAR Applications for Structure-Activity Relationship Prediction
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. wisdomlib.orgresearchgate.net While a QSAR study cannot be performed on a single molecule, this compound serves as an excellent scaffold for designing a library of derivatives to build such a model. goodreads.comnih.gov
The process begins by creating a dataset of analogues, for instance, by varying the substituent at the C5 position or modifying the hydroxymethyl group. The biological activity of each compound (e.g., inhibitory concentration, IC₅₀) must be determined experimentally. nih.gov Next, a wide range of molecular descriptors—numerical values that encode different aspects of a molecule's structure—are calculated for each analogue. These can include:
Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.
Steric descriptors: Molecular weight, volume, surface area.
Topological descriptors: Indices that describe molecular branching and connectivity.
Hydrophobic descriptors: LogP, which quantifies lipophilicity.
Using statistical methods like multiple linear regression or machine learning algorithms, a QSAR model is developed that identifies the descriptors most critical for biological activity. ijpsdronline.comtandfonline.com Such a model can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. imist.manih.gov
Table 4: Illustrative Data for a Hypothetical QSAR Study on this compound Derivatives
| Compound (R at C5) | LogP (Hydrophobicity) | Molecular Volume (ų) | HOMO-LUMO Gap (eV) | Hypothetical pIC₅₀ (-logIC₅₀) |
|---|---|---|---|---|
| -H (Parent) | 1.10 | 135.2 | 5.65 | 5.2 |
| -Cl | 1.65 | 142.0 | 5.70 | 5.8 |
| -CH₃ | 1.55 | 150.5 | 5.60 | 5.4 |
| -OCH₃ | 1.05 | 152.1 | 5.55 | 5.9 |
Reaction Mechanism Studies and Transition State Analysis for Synthetic Optimization
Computational chemistry provides a powerful lens for examining the mechanisms of chemical reactions, offering insights that can be used to optimize synthetic routes. nih.gov By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing all intermediates and, crucially, the transition states (TS) that connect them.
For the synthesis of this compound, a key step might be the regioselective bromination of an (oxazol-4-yl)methanol precursor. researchgate.netmdpi.com Computational methods can be used to model this reaction. For example, the mechanism of electrophilic bromination at the C2 position could be compared to potential side reactions, such as bromination at C5. clockss.org By calculating the activation energy (the energy difference between the reactants and the transition state) for each competing pathway, the model can predict which reaction is kinetically favored. A lower activation barrier corresponds to a faster reaction rate.
This knowledge is highly valuable for synthetic optimization. If calculations show an undesired pathway has a low activation barrier, experimental conditions (e.g., solvent, temperature, catalyst) can be modified to selectively favor the desired reaction. These studies not only explain experimental outcomes but also guide future synthetic design. organic-chemistry.org
Table 5: Hypothetical Energy Profile for a Synthetic Step: C2-Bromination of (Oxazol-4-yl)methanol Energies are relative to the reactants, calculated at a DFT level of theory.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | (Oxazol-4-yl)methanol + Br₂ |
| Transition State (TS) | +15.5 | Highest energy point on the reaction path. |
| Intermediate (σ-complex) | +2.5 | A transient, high-energy species. |
| Products | -10.0 | This compound + HBr |
Applications in Advanced Organic Synthesis
(2-Bromooxazol-4-yl)methanol as a Versatile Building Block for Complex Heterocycles
The bifunctional nature of this compound renders it an exemplary scaffold for the synthesis of a wide array of complex heterocyclic systems. The bromine atom at the C2 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Notably, the Suzuki-Miyaura coupling reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 2-position of the oxazole (B20620) ring. wikipedia.orglibretexts.org This reaction typically involves the use of a palladium catalyst, a base, and an organoboron reagent. Similarly, the Sonogashira coupling enables the formation of a carbon-carbon bond between the 2-position of the oxazole and a terminal alkyne, providing access to alkynyl-substituted oxazoles. organic-chemistry.orgwikipedia.orgnih.gov Other important cross-coupling reactions, such as the Stille, and Negishi couplings, can also be employed to introduce a diverse range of functionalities. wikipedia.orgnrochemistry.comharvard.eduorganic-chemistry.orgorganic-chemistry.orgyoutube.comwikipedia.orgyoutube.comlibretexts.org
The hydroxymethyl group at the C4 position provides another handle for synthetic elaboration. It can be protected during the modification of the C2 position and subsequently deprotected and transformed into other functional groups. This strategic flexibility is crucial for the construction of intricate molecular architectures.
| Reaction | Coupling Partner | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compounds | Pd catalyst, Base | Aryl/Vinyl-substituted oxazoles |
| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted oxazoles |
| Stille | Organotin compounds | Pd catalyst | Various C-C coupled products |
| Negishi | Organozinc compounds | Pd or Ni catalyst | Various C-C coupled products |
Role in Parallel Synthesis and Combinatorial Library Generation
The concept of parallel synthesis and the generation of combinatorial libraries are powerful strategies in drug discovery, enabling the rapid synthesis of a multitude of compounds for biological screening. mdpi.com this compound is an ideal scaffold for such endeavors due to its two points of diversification.
In a typical combinatorial approach, the 2-bromo position can be functionalized with a diverse set of building blocks using the aforementioned cross-coupling reactions in a parallel format. Subsequently, the hydroxymethyl group at the 4-position can be subjected to a second round of diversification. For instance, it can be oxidized to an aldehyde and then used in reductive amination reactions with a library of amines, or it can be converted into an ester or ether with a variety of carboxylic acids or alcohols, respectively. This two-dimensional diversification strategy allows for the creation of large and structurally diverse libraries of oxazole-containing compounds from a single, readily available starting material.
Precursor to Chiral Auxiliaries and Ligands for Asymmetric Synthesis
Chiral auxiliaries and ligands are indispensable tools in asymmetric synthesis, facilitating the formation of enantiomerically enriched products. rsc.orgresearchgate.netwikipedia.orgsigmaaldrich.comresearchgate.net The oxazole framework is a common feature in many successful chiral ligands. The hydroxymethyl group of this compound can be readily converted into a chiral center, for instance, through enzymatic resolution or by reaction with a chiral reagent. This chiral center can then direct the stereochemical outcome of subsequent reactions.
Furthermore, the oxazole nitrogen and the oxygen of the hydroxymethyl group can act as coordination sites for metal catalysts. By introducing chirality into the molecule, either at the carbon bearing the hydroxyl group or by attaching a chiral substituent at the 2-position, this compound can serve as a precursor to a new class of chiral ligands for a variety of asymmetric transformations.
Utilization in the Synthesis of Natural Product Analogues
Many marine natural products possess complex structures that incorporate oxazole rings and exhibit potent biological activities. nih.govmdpi.combohrium.comresearchgate.netresearchgate.net The total synthesis of these natural products is a challenging endeavor that often drives the development of new synthetic methodologies. This compound can serve as a key building block in the synthesis of analogues of these natural products.
By employing the synthetic strategies outlined above, chemists can systematically modify the structure of a natural product lead compound. For example, the substituent at the 2-position of the oxazole ring can be varied to probe its influence on biological activity. Similarly, the hydroxymethyl group can be modified to explore the structure-activity relationship at that position. This approach allows for the optimization of the pharmacological properties of a natural product and the development of new therapeutic agents.
Development of Novel Synthetic Pathways Utilizing the Bromine and Hydroxyl Functionalities
The dual functionality of this compound opens up possibilities for the development of novel synthetic pathways. The bromine atom can be readily displaced by a variety of nucleophiles, or it can participate in metal-catalyzed reactions. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, converted into an ether or ester, or replaced by other functional groups.
A particularly interesting application is the intramolecular cyclization of derivatives of this compound. For instance, by introducing a suitable nucleophile at the end of a side chain attached to the 2-position, a subsequent intramolecular reaction with the hydroxymethyl group (or a derivative thereof) at the 4-position could lead to the formation of novel fused heterocyclic systems.
| Reaction | Reagents | Product |
|---|---|---|
| Oxidation to Aldehyde | Dess-Martin periodinane, PCC, Swern oxidation | 2-Bromooxazole-4-carbaldehyde |
| Etherification | Alkyl halide, Base (e.g., NaH) | 4-(Alkoxymethyl)-2-bromooxazole |
| Esterification | Acyl chloride or Carboxylic acid with coupling agent | (2-Bromooxazol-4-yl)methyl ester |
Applications of 2 Bromooxazol 4 Yl Methanol in Medicinal Chemistry and Drug Discovery
The heterocyclic oxazole (B20620) ring is a prominent structural motif in medicinal chemistry, recognized for its ability to engage with a wide array of biological targets through various non-covalent interactions. tandfonline.comaaup.edu As a functionalized building block, (2-Bromooxazol-4-yl)methanol offers a versatile platform for the synthesis of novel therapeutic agents, leveraging its distinct reactive sites to generate diverse molecular architectures. vulcanchem.com Its utility spans the design of new drugs, its use as a core scaffold for biologically active molecules, and its role in sophisticated strategies to optimize drug properties.
Applications in Agrochemicals and Materials Science
Synthesis of Agrochemical Compounds (Pesticides, Herbicides, Fungicides)
While specific, commercialized agrochemicals derived directly from (2-Bromooxazol-4-yl)methanol are not extensively documented in publicly available literature, the oxazole (B20620) scaffold is a known toxophore in various pesticides. The general class of phenol alcohols, to which this compound can be related, are recognized as intermediates in the synthesis of agrochemicals. The presence of the bromine atom offers a site for cross-coupling reactions, a common strategy in the synthesis of active agrochemical ingredients. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions to build more complex and biologically active molecules.
| Agrochemical Class | Potential Synthetic Role of this compound |
| Pesticides | Serves as a foundational structure for building insecticides and miticides through modification of the oxazole ring. |
| Herbicides | The core structure can be elaborated to design molecules that interfere with biological pathways in weeds. |
| Fungicides | The oxazole moiety is a component of some fungicidal compounds; this molecule provides a ready scaffold for derivatization. |
Development of Specialty Chemicals and Functional Materials
The reactivity of this compound also lends itself to the field of materials science. The hydroxymethyl group can act as a monomer for polymerization reactions, potentially leading to the creation of specialty polymers with unique properties conferred by the bromo-oxazole unit, such as flame retardancy or specific optical and electronic characteristics. These materials could find use in advanced coatings, electronic components, or other high-performance applications.
Role in Catalyst and Ligand Design for Industrial Processes
In the realm of industrial chemistry, heterocyclic compounds are crucial for the development of catalysts and ligands. The nitrogen and oxygen atoms within the oxazole ring of this compound can act as coordination sites for metal centers. By modifying the substituents on the ring, chemists can fine-tune the electronic and steric properties of the resulting ligands. This allows for the design of highly selective and efficient catalysts for a variety of industrial processes, including cross-coupling reactions, hydrogenations, and oxidations. The development of such catalysts is essential for more sustainable and cost-effective chemical manufacturing.
Toxicological and Environmental Considerations in Chemical Research
In Vitro and In Vivo Toxicological Evaluation Methodologies
Before a chemical compound can be considered for broader applications, its potential toxicity must be assessed through a series of standardized tests. These evaluations typically begin with in vitro (cell-based) assays and may proceed to in vivo (animal-based) studies if necessary.
In Vitro Methods
In vitro studies provide an essential first look at the potential biological effects of a compound at the cellular level. They are crucial for screening out overtly toxic compounds early in the research process. Common methodologies include:
Cytotoxicity Assays: These tests measure the degree to which an agent is toxic to cells. The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) assay is a widely used colorimetric test to assess cell viability. nih.gov For example, studies on other novel compounds have used the MTT assay on cell lines like the zebrafish embryo-derived PAC2 line to determine if the compound reduces cell viability after a set exposure period, such as 72 hours. nih.gov
Hepatotoxicity Assessment: The potential for a compound to cause liver damage is often evaluated using human liver cell lines, such as HepG2 cells. Cell health can be quantified by measuring ATP levels, which indicate metabolic activity. biorxiv.org
Genotoxicity and Mutagenicity: These assays determine if a compound can damage genetic material (DNA), potentially leading to cancer. Methods include looking for DNA double-strand breaks by detecting nuclear γ-H2A.X foci. nih.gov
Cardiotoxicity Screening: A compound's potential to interfere with heart function is often screened using assays that measure the inhibition of the hERG (human Ether-à-go-go-Related Gene) channel, which is critical for cardiac repolarization. biorxiv.org
In Vivo Methods
If initial in vitro data warrants further investigation, in vivo studies are conducted in living organisms to understand the systemic effects of a compound. These studies are highly regulated and follow strict ethical guidelines.
Acute Oral Toxicity: This is a foundational study to determine the short-term effects of a single oral dose of a substance. It is often conducted in rodent models (e.g., Swiss albino mice) following internationally recognized protocols like the OECD Guideline 423. biorxiv.org The study helps determine the median lethal dose (LD50) and identify clinical signs of toxicity. biorxiv.org
Developmental Toxicity: The effect of a chemical on embryonic development is a critical safety parameter. The zebrafish (Danio rerio) embryo is a common model for this purpose. nih.gov Researchers monitor for endpoints such as mortality, hatching rates, and morphological defects over a period of hours or days post-fertilization. nih.gov
Table 1: Overview of Toxicological Evaluation Methodologies
| Evaluation Type | Methodology | Purpose | Example Model/System | Common Endpoints |
|---|---|---|---|---|
| In Vitro Cytotoxicity | MTT Assay | Measures cell metabolic activity to determine viability. | PAC2 (Zebrafish Fibroblast) Cells | Cell survival rate, IC50 value |
| In Vitro Hepatotoxicity | ATP Quantification | Assesses potential for liver cell damage. | HepG2 (Human Liver) Cells | ATP levels, cell viability |
| In Vitro Cardiotoxicity | hERG Inhibition Assay | Screens for potential to disrupt cardiac rhythm. | Recombinant hERG channels | Channel inhibition (IC50) |
| In Vivo Acute Toxicity | OECD Guideline 423 | Determines short-term toxicity of a single oral dose. | Swiss Albino Mice | Median Lethal Dose (LD50), clinical signs |
| In Vivo Developmental Toxicity | Zebrafish Embryotoxicity Test | Evaluates effects on embryonic development. | Zebrafish (Danio rerio) Embryos | Mortality, hatching rates, malformations |
Environmental Fate and Degradation Studies of (2-Bromooxazol-4-yl)methanol and its Metabolites
Persistence and Degradation: A key parameter is the environmental half-life, which is the time required for half of the chemical to break down. tuftonboronh.gov This breakdown can occur through several mechanisms:
Hydrolysis: Reaction with water.
Photolysis: Degradation by sunlight.
Microbial Degradation: Breakdown by microorganisms in soil and water, which is often a primary route of degradation for organic compounds. tuftonboronh.govresearchgate.net
Mobility and Distribution: These studies assess how a chemical moves through the environment. This is influenced by its water solubility and its tendency to adsorb to soil and sediment particles. researchgate.net
Bioaccumulation Potential: This refers to the potential for a chemical to accumulate in living organisms over time. The assessment for being persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) is a standard part of regulatory evaluation. chemsrc.com For a related compound, (2-Bromothiazol-4-yl)methanol, it has been noted that it is not considered to be PBT or vPvB at levels of 0.1% or higher. chemsrc.com
Metabolite Formation: The breakdown of the parent compound can lead to the formation of metabolites. nih.gov These degradation products can sometimes be more or less toxic than the original substance, and their environmental fate must also be considered. tuftonboronh.gov
Table 2: Key Areas in Environmental Fate Assessment
| Parameter | Description | Influencing Factors |
|---|---|---|
| Persistence (Half-life) | The time it takes for 50% of the compound to degrade in a specific medium (e.g., water, soil). | Sunlight, oxygen levels, microbial activity, temperature, pH. tuftonboronh.gov |
| Degradation Pathways | The primary mechanisms of breakdown. | Chemical structure, environmental conditions. |
| Mobility | The movement of the compound through soil, water, and air. | Water solubility, adsorption coefficient (Koc). |
| Bioaccumulation | The accumulation of the substance in organisms. | Partition coefficient (log Kow), persistence. |
| Metabolite Analysis | Identification and characterization of breakdown products. | Degradation pathway, analytical methods (e.g., GC-MS). researchgate.net |
Green Chemistry Approaches for Sustainable Synthesis and Waste Minimization
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemrxiv.org Applying these principles to the synthesis of heterocyclic compounds like this compound can significantly minimize environmental impact and improve safety.
Safer Solvents: Many traditional chemical syntheses rely on volatile and hazardous organic solvents. A key green approach is the substitution of these with safer alternatives. Glycerol, for example, has been used as a benign, non-toxic, and recyclable solvent for the synthesis of 2-arylbenzothiazoles, a related class of compounds. nih.gov Its high boiling point and low vapor pressure make it an environmentally sound choice. nih.gov Bioderived solvents are also emerging as viable green alternatives. chemrxiv.org
Energy Efficiency and Alternative Reaction Conditions: Conventional synthesis often requires prolonged heating, consuming significant energy. Innovative methods can provide the necessary activation energy more efficiently.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. mdpi.com
Visible-Light-Promoted Synthesis: Using visible light, such as from a simple LED, can promote reactions under mild, ambient conditions, avoiding the need for high temperatures. mdpi.com
Table 3: Comparison of Conventional vs. Green Synthesis Approaches
| Principle | Conventional Approach | Green Chemistry Alternative | Benefit |
|---|---|---|---|
| Solvent | Often uses hazardous solvents like DMF or toluene. chemrxiv.orgmdpi.com | Use of glycerol, water, or bioderived solvents. chemrxiv.orgnih.gov | Reduced toxicity, pollution, and waste. |
| Energy | Prolonged heating under reflux. mdpi.com | Microwave irradiation or visible-light promotion. mdpi.com | Faster reaction times, lower energy consumption. |
| Catalyst | May use heavy metal or non-reusable catalysts. | Catalyst-free reactions or use of recyclable, heterogeneous catalysts. nih.govmdpi.com | Simplified purification, reduced waste. |
Risk Assessment and Safe Handling Protocols in Research Laboratories
Given that the toxicological properties of many research chemicals are not fully known, a stringent risk assessment and adherence to safe handling protocols are paramount. chemsrc.com The primary goal is to minimize exposure through all potential routes: inhalation, skin contact, and ingestion.
Engineering Controls: The first line of defense is to handle the chemical in a controlled environment. All work with this compound should be conducted in a properly functioning chemical fume hood to prevent the inhalation of any vapors, mists, or dust. ucsb.educarlroth.com
Personal Protective Equipment (PPE): Appropriate PPE is mandatory to prevent direct contact. This includes:
Eye Protection: ANSI-approved safety glasses with side-shields or chemical splash goggles. capotchem.cn
Skin Protection: A lab coat, closed-toe shoes, and chemical-resistant gloves (e.g., nitrile rubber) must be worn. ucsb.edumethanol.org Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin. capotchem.cn Hands should be washed thoroughly after handling. capotchem.cn
Respiratory Protection: For situations where engineering controls may not be sufficient, appropriate respiratory protection may be necessary. chemsrc.com
Safe Storage and Handling:
Avoid contact with skin and eyes and the formation of dust and aerosols. capotchem.cn
Store in a cool, dry, and well-ventilated area in a tightly sealed container. chemsrc.comcapotchem.cn
Keep away from incompatible materials such as strong oxidizing agents. chemsrc.com
Eating, drinking, and smoking are strictly prohibited in areas where chemicals are handled. carlroth.com
Spill and Disposal Procedures:
In case of a small spill, the area should be evacuated if necessary. ucsb.edu The spill should be contained and cleaned up using an absorbent, inert material. carlroth.com
All waste, including contaminated materials and the chemical itself, must be collected in suitable, closed containers and disposed of in accordance with applicable local, state, and federal regulations. chemsrc.comcapotchem.cn The product should not be allowed to enter drains. chemsrc.com
Table 4: Summary of Safe Handling Protocols
| Area of Concern | Protocol | Rationale |
|---|---|---|
| Exposure Control | Handle exclusively in a chemical fume hood. | To prevent inhalation of vapors, aerosols, or dust. ucsb.educarlroth.com |
| Eye Protection | Wear safety glasses with side-shields or chemical goggles. | To protect eyes from splashes. capotchem.cn |
| Skin Protection | Wear nitrile gloves, a buttoned lab coat, and closed-toe shoes. | To prevent skin contact and absorption. ucsb.edumethanol.org |
| General Hygiene | Do not eat, drink, or smoke in the lab. Wash hands after use. | To prevent accidental ingestion. capotchem.cncarlroth.com |
| Storage | Keep in a tightly closed container in a cool, dry, well-ventilated place. | To maintain chemical stability and prevent release. chemsrc.comcapotchem.cn |
| Spill Response | Contain spill with absorbent material and collect for disposal. | To safely manage accidental releases. carlroth.com |
| Disposal | Dispose of waste in labeled, sealed containers per regulations. | To prevent environmental contamination. chemsrc.com |
Future Research Directions and Perspectives
Emerging Synthetic Methodologies for Oxazole (B20620) Systems
The synthesis of oxazole derivatives has evolved significantly beyond classical methods like the Robinson-Gabriel synthesis. wikipedia.org Modern research focuses on improving efficiency, yield, and molecular diversity, with several emerging methodologies being particularly relevant for the elaboration of the (2-Bromooxazol-4-yl)methanol core.
Future efforts will likely concentrate on refining and applying green chemistry principles to these reactions. ijpsonline.com This includes the use of water as a solvent, employing catalytic amounts of base, and developing reusable catalyst systems like ionic liquids. nih.gov Microwave-assisted synthesis is another promising area, often leading to dramatically reduced reaction times and improved yields for reactions like the van Leusen synthesis. nih.gov
Furthermore, the bromine atom at the C2 position of this compound is an ideal handle for post-synthesis modification via metal-catalyzed cross-coupling reactions. Methodologies like the Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) couplings, potentially catalyzed by nickel or palladium, can be employed to introduce a wide array of substituents at this position, rapidly generating libraries of novel compounds. ijpsonline.com
Table 1: Comparison of Modern Synthetic Methods for Oxazole Rings
| Method | Key Reagents/Catalysts | Primary Application/Advantage | Citation |
|---|---|---|---|
| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), base (e.g., K₂CO₃) | Forms 5-substituted oxazoles from aldehydes; highly versatile. | nih.gov |
| Metal-Catalyzed Cyclization | Gold, Copper, or Palladium catalysts | Facilitates intramolecular cyclization under mild conditions. | researchgate.net |
| Microwave-Assisted Synthesis | Microwave irradiation | Significantly reduces reaction times and can improve yields. | nih.gov |
| Ionic Liquid-Mediated Synthesis | Ionic liquids (e.g., [bmim]Br) | Acts as a recyclable "green" solvent and can enhance reaction rates. | ijpsonline.com |
| One-Pot Reactions | Multiple reactants, single procedure | Increases efficiency by combining several synthetic steps without isolating intermediates. | ijpsonline.com |
Exploration of New Biological Targets for this compound Derivatives
Oxazole-containing compounds are known to exhibit a vast spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. researchgate.netnih.gov The structural features of this compound make it an excellent starting point for designing derivatives aimed at novel and challenging biological targets.
Future research should focus on leveraging the synthetic accessibility of derivatives to explore previously untargeted or undertreated disease pathways. For instance, the high-affinity LTB4 receptor (BLT1), a target for chronic inflammatory diseases, has shown susceptibility to oxazole-based ligands. africanjournalofbiomedicalresearch.com Derivatives of this compound could be designed and synthesized to probe this receptor.
Another critical area is the fight against antimicrobial resistance. By modifying the core structure, new compounds can be screened against drug-resistant bacterial strains (e.g., MRSA) and fungal pathogens (e.g., Candida albicans). researchgate.net The goal would be to identify novel mechanisms of action that circumvent existing resistance pathways. In oncology, derivatives could be designed as inhibitors of specific protein kinases, a well-established class of cancer targets. The oxazole ring can serve as a bioisostere for other aromatic systems, providing a robust platform for developing selective inhibitors. nih.gov
Table 2: Potential Biological Targets for this compound Derivatives
| Target Class | Specific Example | Rationale for Exploration | Citation(s) |
|---|---|---|---|
| Inflammatory Receptors | Leukotriene B4 (LTB4) receptor BLT1 | Oxazole-based ligands have shown promising high-affinity binding. | africanjournalofbiomedicalresearch.com |
| Drug-Resistant Bacteria | Methicillin-resistant Staphylococcus aureus (MRSA) | The oxazole scaffold is a known antibacterial pharmacophore. | researchgate.net |
| Protein Kinases | Tyrosine Kinases | Oxazoles can act as hinge-binding motifs in kinase inhibitors. | --- |
| Fungal Pathogens | Candida albicans | Novel oxazole derivatives could overcome resistance to existing antifungals. | researchgate.net |
| Viral Enzymes | Proteases, Polymerases | Heterocyclic compounds are central to many antiviral drug discovery programs. | nih.gov |
Advanced Computational Tools in Oxazole Chemistry
The rational design of novel therapeutics can be significantly accelerated by the use of advanced computational tools. In the context of oxazole chemistry, methods like Density Functional Theory (DFT) and ab-initio calculations are being used to understand the electronic structure, reactivity, and physicochemical properties of these molecules. worldwidejournals.com
Future research will increasingly rely on these tools for several key purposes:
QSAR (Quantitative Structure-Activity Relationship) Studies: By calculating properties like logP, dipole moments, and molecular orbitals for a series of this compound derivatives, computational models can predict their biological activity and guide the synthesis of more potent compounds. worldwidejournals.com
Molecular Docking: Before synthesis, virtual screening of derivatives against the three-dimensional structures of biological targets (e.g., enzyme active sites) can predict binding affinities and modes. This helps prioritize which compounds are most likely to be active, saving significant time and resources.
Prediction of Physicochemical Properties: Computational software can predict key drug-like properties, such as pKa and solubility. mdpi.com For instance, tools like MARVIN and ACD/Percepta can calculate how the ionization state of a molecule changes with pH, which is crucial for understanding its potential bioavailability. mdpi.com
Reaction Mechanism Elucidation: Computational chemistry can model reaction pathways for the synthesis of new oxazole derivatives, helping to optimize conditions and predict potential byproducts.
The integration of these computational approaches into the research workflow will enable a more targeted and efficient discovery process for new drugs based on the this compound scaffold.
Interdisciplinary Research Opportunities at the Interface of Chemistry and Biology
The development of novel therapeutic agents from a core scaffold like this compound is an inherently interdisciplinary endeavor. museonaturalistico.it Future breakthroughs will depend on strengthening the collaboration between synthetic chemists, molecular biologists, pharmacologists, and computational scientists.
Key opportunities for interdisciplinary research include:
Integrated Synthesis and Screening: Synthetic chemists can generate focused libraries of derivatives based on computational predictions. These libraries can then be rapidly screened by biologists using high-throughput assays to identify active compounds. The results of these screens provide immediate feedback to the chemists, creating an iterative cycle of design, synthesis, and testing that accelerates the discovery of lead compounds. museonaturalistico.it
Mechanism of Action Studies: Once an active derivative is identified, a collaboration between chemists and biologists is essential to determine its precise mechanism of action. This can involve synthesizing labeled probes for target identification, conducting cell-based assays to understand downstream effects, and using structural biology (e.g., X-ray crystallography) to visualize the drug-target interaction.
Development of Chemical Probes: Derivatives of this compound can be developed not as drugs, but as chemical probes to study biological processes. By designing molecules that selectively interact with a specific protein or pathway, researchers can better understand the fundamentals of cellular function and disease.
This synergistic approach, which combines the power of chemical synthesis with deep biological and pharmacological investigation, represents the future of drug discovery and will be crucial for unlocking the full therapeutic potential of oxazole derivatives. museonaturalistico.it
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (2-bromooxazol-4-yl)methanol in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE): gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of vapors or aerosols. Store the compound in a sealed container in a dry, ventilated area .
- In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Use H and C NMR to confirm the presence of the bromooxazole ring and methanol group. Compare chemical shifts with analogous oxazole derivatives (e.g., δ 7.2–7.8 ppm for aromatic protons in oxazole rings) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm molecular weight (e.g., CHBrNO: theoretical m/z 192.94) .
- Chromatography : HPLC or TLC with UV detection to assess purity (>95% recommended for synthetic intermediates) .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Bromination of Oxazole Precursors : React 4-hydroxymethyloxazole with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl .
- Example Reaction :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NBS, AIBN, CCl, 80°C, 6h | 65–75% |
| 2 | Purification via column chromatography (Hexane:EtOAc) | 90% purity |
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer :
- Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for structure refinement. Key parameters include:
- Bond Lengths : C-Br (~1.90 Å) and C-O (~1.36 Å) distances to confirm substitution patterns .
- Torsion Angles : Analyze dihedral angles between the oxazole ring and methanol group to assess planarity .
- Example Data :
| Parameter | Value |
|---|---|
| C-Br Bond Length | 1.89 Å |
| O-H···N Hydrogen Bond | 2.65 Å |
Q. What strategies mitigate contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., IR for functional groups, H NMR for proton environments, and SC-XRD for 3D structure) .
- Case Study : Discrepancies in C NMR signals for oxazole derivatives can arise from solvent effects; use deuterated DMSO or CDCl for consistency .
Q. How does the bromo substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : The bromo group acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. Optimize using:
- Catalyst: Pd(PPh) (2 mol%)
- Base: KCO in THF/HO (3:1) at 80°C .
- Yield Comparison :
| Substrate | Product | Yield |
|---|---|---|
| 4-Bromooxazole | 4-Aryloxazole | 70–85% |
Q. What are the applications of this compound in designing bioactive molecules?
- Methodological Answer :
- Pharmaceutical Intermediates : The bromo group enables late-stage functionalization for antimicrobial or anticancer agents (e.g., oxazole-based kinase inhibitors) .
- Case Study : Analogous bromo-oxazole derivatives show enhanced binding to bacterial enzymes (IC < 1 µM) compared to non-halogenated analogs .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational and experimental data for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
